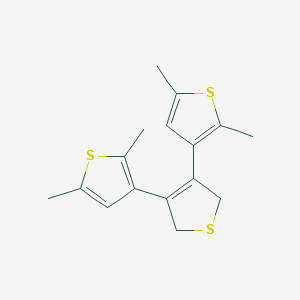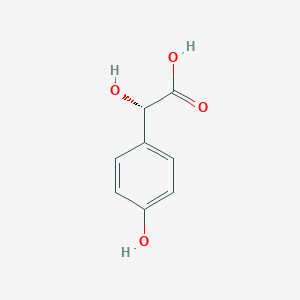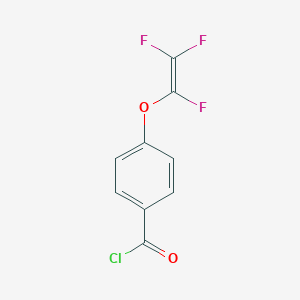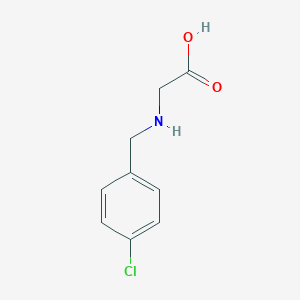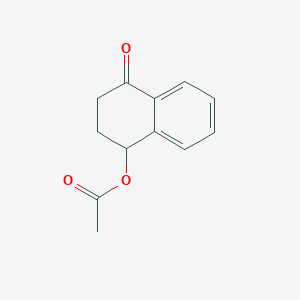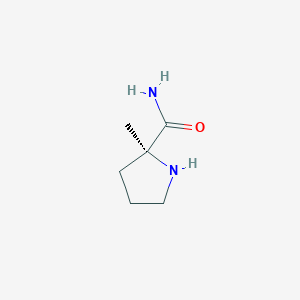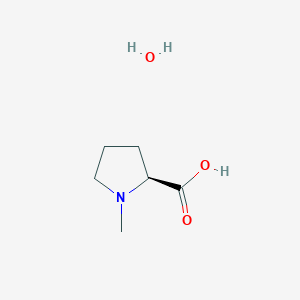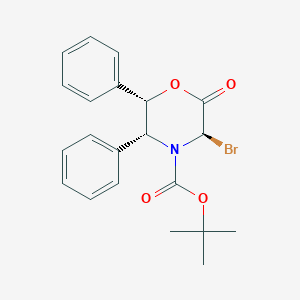
Tert-butyl (3R,5R,6S)-3-bromo-2-oxo-5,6-diphenylmorpholine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (3R,5R,6S)-3-bromo-2-oxo-5,6-diphenylmorpholine-4-carboxylate, also known as Boc-D-FMoc-L-BrPhe-OH, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been synthesized using various methods and has been extensively studied for its potential applications in the field of drug discovery and development.
Mechanism of Action
Tert-butyl (3R,5R,6S)-3-bromo-2-oxo-5,6-diphenylmorpholine-4-carboxylate works by inhibiting the activity of enzymes. It binds to the active site of the enzyme, preventing it from catalyzing the reaction. This inhibition can be reversible or irreversible, depending on the specific enzyme and the binding affinity of the compound.
Biochemical and Physiological Effects:
Tert-butyl (3R,5R,6S)-3-bromo-2-oxo-5,6-diphenylmorpholine-4-carboxylate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal models of Alzheimer's disease. It has also been shown to have antiviral activity against HIV.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Tert-butyl (3R,5R,6S)-3-bromo-2-oxo-5,6-diphenylmorpholine-4-carboxylate in lab experiments is its high specificity for the target enzyme. This allows for more accurate and reliable results. However, one of the limitations of using this compound is its potential toxicity. It is important to use appropriate safety precautions when handling this compound in the lab.
Future Directions
There are many potential future directions for research on Tert-butyl (3R,5R,6S)-3-bromo-2-oxo-5,6-diphenylmorpholine-4-carboxylate. Some of these include:
1. Further investigation of its potential as a therapeutic agent for cancer, Alzheimer's disease, and HIV.
2. Development of more efficient and cost-effective synthesis methods.
3. Investigation of its potential as a tool for studying enzyme function and inhibition.
4. Investigation of its potential as a tool for studying protein-protein interactions.
5. Investigation of its potential as a tool for studying cellular signaling pathways.
Conclusion:
Tert-butyl (3R,5R,6S)-3-bromo-2-oxo-5,6-diphenylmorpholine-4-carboxylate is a chemical compound that has gained significant attention in the field of scientific research. It has been synthesized using various methods and has been extensively studied for its potential applications in the field of drug discovery and development. This compound has been shown to have inhibitory effects on various enzymes, and it has potential as a therapeutic agent for various diseases. Further research is needed to fully understand the potential of Tert-butyl (3R,5R,6S)-3-bromo-2-oxo-5,6-diphenylmorpholine-4-carboxylate and to develop more efficient and effective synthesis methods.
Synthesis Methods
Tert-butyl (3R,5R,6S)-3-bromo-2-oxo-5,6-diphenylmorpholine-4-carboxylate can be synthesized using various methods. One of the most commonly used methods is the Fmoc solid-phase peptide synthesis (SPPS) method. This method involves the use of a resin-bound amino acid, which is protected with an Fmoc group. The Fmoc group is then removed, and the amino acid is coupled with the next amino acid using a coupling reagent. This process is repeated until the desired peptide sequence is obtained. The final step involves the removal of the peptide from the resin and deprotection of the side chains.
Scientific Research Applications
Tert-butyl (3R,5R,6S)-3-bromo-2-oxo-5,6-diphenylmorpholine-4-carboxylate has been extensively studied for its potential applications in the field of drug discovery and development. This compound has been shown to have inhibitory effects on various enzymes, including proteases, kinases, and phosphatases. It has also been shown to have potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and HIV.
properties
IUPAC Name |
tert-butyl (3R,5R,6S)-3-bromo-2-oxo-5,6-diphenylmorpholine-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrNO4/c1-21(2,3)27-20(25)23-16(14-10-6-4-7-11-14)17(26-19(24)18(23)22)15-12-8-5-9-13-15/h4-13,16-18H,1-3H3/t16-,17+,18+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOVNBQKUIAJJBO-SQNIBIBYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(C(OC(=O)C1Br)C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H]([C@@H](OC(=O)[C@H]1Br)C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



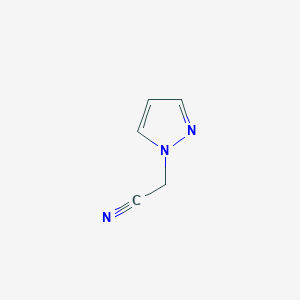

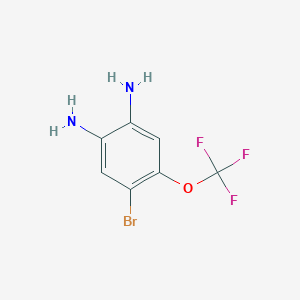
![Methyl 1-azabicyclo[2.2.1]heptane-4-carboxylate](/img/structure/B172675.png)
